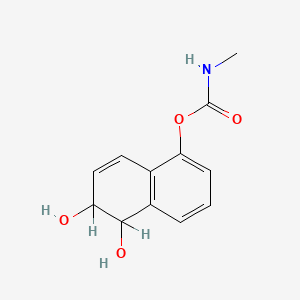

5,6-Dihydrodihydroxycarbaryl

Übersicht

Beschreibung

5,6-Dihydrodihydroxycarbaryl: is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . . This compound is a derivative of carbaryl, a widely used insecticide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrodihydroxycarbaryl typically involves the reaction of 1,2,5-naphthalenetriol with methyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5,6-Dihydrodihydroxycarbaryl can undergo oxidation reactions to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Carbamate-substituted products.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,6-Dihydrodihydroxycarbaryl is used as a reference standard in analytical chemistry for the identification and quantification of carbaryl impurities .

Biology: In biological research, this compound is studied for its potential effects on enzymatic activities and metabolic pathways .

Medicine: While not directly used as a therapeutic agent, this compound is investigated for its potential role in drug metabolism and interactions .

Industry: In the industrial sector, it is used in the synthesis of other chemical intermediates and as a quality control standard for pesticide formulations .

Wirkmechanismus

The mechanism of action of 5,6-Dihydrodihydroxycarbaryl involves its interaction with specific enzymes and receptors in biological systems. It primarily targets acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound can cause an accumulation of acetylcholine, leading to overstimulation of the nervous system.

Vergleich Mit ähnlichen Verbindungen

Carbaryl: A widely used insecticide with a similar structure but different functional groups.

1,2,5-Naphthalenetriol: A precursor in the synthesis of 5,6-Dihydrodihydroxycarbaryl.

Naphthol: Another related compound with similar chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern and its ability to inhibit acetylcholinesterase more effectively than its analogs .

Biologische Aktivität

5,6-Dihydrodihydroxycarbaryl is a significant metabolite of the pesticide carbaryl, which is widely used for its insecticidal properties. Understanding the biological activity of this compound is crucial for assessing its safety and potential therapeutic applications. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure and Metabolism

This compound is derived from carbaryl through metabolic processes that involve hydroxylation and hydrolysis. The principal metabolic pathway for carbaryl includes the formation of several metabolites, including 1-naphthol and various hydroxylated derivatives, such as this compound. These metabolites are primarily excreted in urine as water-soluble conjugates, which include sulfates and glucuronides .

Toxicological Studies

Research has indicated that this compound exhibits biological activities that may influence various physiological systems:

- Cholinesterase Inhibition : Like its parent compound carbaryl, this compound has been shown to inhibit cholinesterase activity. This enzyme plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition can lead to an accumulation of acetylcholine, resulting in neurotoxic effects .

- Endocrine Disruption : Long-term exposure to carbaryl and its metabolites has been associated with alterations in endocrine function. Studies have reported changes in thyroid hormone levels and reproductive outcomes in animal models .

- Genotoxicity : The compound has been evaluated for its mutagenic potential. Tests conducted on Drosophila melanogaster revealed that carbaryl and its metabolites could induce genetic mutations, raising concerns about their long-term effects on genetic stability .

Case Studies

Several case studies have highlighted the implications of exposure to carbaryl and its metabolites:

- Animal Studies : In a study involving rats, administration of carbaryl led to significant changes in liver function and metabolism. Specifically, doses of 100 mg/kg/day resulted in notable disturbances in carbohydrate and protein metabolism .

- Human Exposure : Epidemiological studies have linked occupational exposure to carbaryl with neurotoxic symptoms, including cognitive deficits and motor dysfunctions. These findings suggest that even low-level chronic exposure may pose significant health risks .

Comparative Toxicity Data

The toxicity of this compound has been compared with other metabolites of carbaryl. Below is a summary table illustrating the LD50 values (lethal dose for 50% of the population) for various compounds:

| Compound | LD50 (mg/kg) |

|---|---|

| Carbaryl | 250 |

| 1-Naphthol | 297 |

| 5-Hydroxycarbaryl | >1000 |

| This compound | Not established yet |

This table indicates that while carbaryl itself is relatively toxic, some metabolites like 5-hydroxycarbaryl show significantly lower toxicity levels when tested in animals.

Implications for Pharmaceutical Research

Recent studies suggest that compounds like this compound could serve as potential scaffolds for developing new pharmaceutical agents. Their structural characteristics may be leveraged to create novel drugs targeting specific biological pathways affected by cholinesterase inhibition or endocrine disruption .

Eigenschaften

IUPAC Name |

(5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-13-12(16)17-10-4-2-3-8-7(10)5-6-9(14)11(8)15/h2-6,9,11,14-15H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHMZQOVLAGRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC2=C1C=CC(C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863526 | |

| Record name | 5,6-Dihydroxy-5,6-dihydronaphthalen-1-yl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5375-49-5 | |

| Record name | 5,6-Dihydrodihydroxycarbaryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005375495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-DIHYDRODIHYDROXYCARBARYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QK29S8TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.